Coumarin 314T
Overview
Description
Coumarin 314T is a synthetic organic compound belonging to the coumarin family, characterized by a benzene ring fused to an α-pyrone ring. Coumarins are known for their diverse biological and photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is widely used as a laser dye due to its excellent fluorescence properties and high quantum yield.
Mechanism of Action
Target of Action
Coumarin 314T, like other coumarin derivatives, is primarily used as a fluorophore . It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
Mode of Action
The mode of action of this compound is primarily through its fluorescent properties . When excited with ultraviolet (UV) light, it exhibits fascinating fluorescence behavior . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins, including this compound, originate from the phenylpropanoid pathway in plants . They contribute essentially to the persistence of plants being involved in processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . .
Pharmacokinetics
Coumarins in general have been used in various therapeutic applications, indicating that they have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The primary result of this compound’s action is the emission of fluorescence upon excitation with UV light . This makes it a valuable tool in various scientific and technological applications, including fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Action Environment
The fluorescence yield of this compound is only weakly dependent on the solvent, indicating that it is relatively stable under different environmental conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin 314T typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Coumarin 314T undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form coumarin derivatives with different functional groups.
Reduction: Reduction reactions can modify the coumarin ring, leading to the formation of dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives with altered photophysical and biological properties, making them useful in different applications.
Scientific Research Applications
Coumarin 314T has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in fluorescence microscopy and imaging to study cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a laser dye in dye lasers and as a component in optical brighteners.
Comparison with Similar Compounds
Similar Compounds
Coumarin 343: Another coumarin derivative with similar fluorescence properties but different absorption and emission wavelengths.
Coumarin 445: Known for its use in laser applications, with distinct photophysical characteristics.
Coumarin 522B: Used in similar applications but with variations in its fluorescence efficiency and stability.
Uniqueness of Coumarin 314T
This compound stands out due to its high quantum yield and stability, making it particularly suitable for laser applications and fluorescence-based studies. Its unique photophysical properties allow for precise and efficient use in various scientific and industrial fields.
Biological Activity
Coumarin 314T is a synthetic derivative of the coumarin family, which has gained attention for its diverse biological activities. Coumarins are naturally occurring compounds known for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Overview of Coumarins
Coumarins are a class of compounds characterized by a benzopyrone structure. They are found in many plants and have been recognized for their medicinal properties. The biological activities attributed to coumarins include:
- Antimicrobial : Effective against bacteria and fungi.
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory : Inhibiting inflammatory pathways.
- Anticancer : Inducing apoptosis in cancer cells.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Coumarins can inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and topoisomerases.
- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which help mitigate oxidative damage in cells.
- Modulation of Signaling Pathways : Coumarin derivatives can influence various signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In a study examining coumarin-benzimidazole hybrids, it was found that certain derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains . The Minimum Inhibitory Concentration (MIC) values indicated that this compound could potentially serve as an effective antimicrobial agent.
Antioxidant Properties
The antioxidant capacity of this compound was assessed using several assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests. Results showed that this compound demonstrated significant antioxidant activity with an IC50 value comparable to standard antioxidants . This suggests its potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 . In vitro experiments using macrophage cell lines revealed a decrease in nitric oxide production upon treatment with the compound, indicating its anti-inflammatory efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study demonstrated that it induced apoptosis in human cervical cancer cells (HeLa) through the activation of caspase pathways . The compound also showed selective inhibition of CDK2 and CDK4, which are crucial for cell cycle regulation, leading to cell cycle arrest at the G0/G1 phase .
Case Studies
-
In Vitro Study on HeLa Cells :
- Objective : To evaluate the cytotoxic effects of this compound.
- Method : HeLa cells were treated with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating strong cytotoxicity.
- Animal Model for Inflammation :
Data Summary
Biological Activity | Methodology | Findings |
---|---|---|
Antimicrobial | MIC Testing | Effective against MRSA strains |
Antioxidant | DPPH Assay | IC50 comparable to standard antioxidants |
Anti-inflammatory | Cytokine Assay | Reduced NO production in macrophages |
Anticancer | Cell Viability Assay | Induced apoptosis in HeLa cells |
Properties
IUPAC Name |
ethyl 10,10,16,16-tetramethyl-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-6-26-19(24)14-11-13-12-15-17-16(18(13)27-20(14)25)22(4,5)8-10-23(17)9-7-21(15,2)3/h11-12H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQDHBUBOPTRBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361469 | |
Record name | ST50307358 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113869-06-0 | |
Record name | ST50307358 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,6,6-Tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.